molecular formula C15H23ClNO+ B12822350 Benzyltropine hcl

Benzyltropine hcl

Cat. No.: B12822350
M. Wt: 268.80 g/mol
InChI Key: RJSBZWOWLKKJQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyltropine hydrochloride involves the reaction of tropine with benzhydryl chloride under basic conditions. The reaction typically proceeds as follows:

  • Tropine is reacted with benzhydryl chloride in the presence of a base such as sodium hydroxide.
  • The reaction mixture is heated to facilitate the formation of benzyltropine.
  • The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of benzyltropine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benzyltropine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the tropane ring or the diphenyl ether moiety.

    Substitution: The benzyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of benzyltropine.

    Reduction Products: Reduced forms of the tropane ring or diphenyl ether.

    Substitution Products: Substituted benzyl derivatives.

Scientific Research Applications

Benzyltropine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for studying anticholinergic agents.

    Biology: Employed in research on neurotransmitter systems and receptor binding studies.

    Medicine: Investigated for its potential in treating neurological disorders beyond Parkinson’s disease, such as dystonia and drug-induced movement disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting the cholinergic system

Mechanism of Action

Benzyltropine hydrochloride exerts its effects primarily through anticholinergic and antihistaminic mechanisms. It selectively inhibits dopamine transporters, reducing dopamine reuptake and increasing dopamine levels in the brain. Additionally, it binds to muscarinic acetylcholine receptors, blocking their activity and reducing cholinergic transmission. This dual action helps alleviate symptoms of Parkinson’s disease and extrapyramidal side effects .

Comparison with Similar Compounds

    Trihexyphenidyl: Another anticholinergic agent used for Parkinson’s disease and extrapyramidal symptoms.

    Diphenhydramine: An antihistamine with anticholinergic properties, used for allergies and as a sleep aid.

Comparison:

Properties

Molecular Formula

C15H23ClNO+

Molecular Weight

268.80 g/mol

IUPAC Name

8-benzyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;hydrochloride

InChI

InChI=1S/C15H22NO.ClH/c1-16(11-12-5-3-2-4-6-12)13-7-8-14(16)10-15(17)9-13;/h2-6,13-15,17H,7-11H2,1H3;1H/q+1;

InChI Key

RJSBZWOWLKKJQJ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(C2CCC1CC(C2)O)CC3=CC=CC=C3.Cl

Origin of Product

United States

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